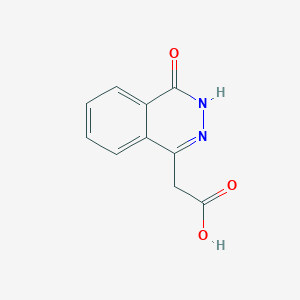

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Beschreibung

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 25947-11-9) is a phthalazine derivative characterized by a fused bicyclic aromatic ring system with a ketone group at position 4 and an acetic acid substituent at position 1. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . Key synonyms include 3,4-Dihydro-4-oxophthalazine-1-acetic acid and 4-(Carboxymethyl)-1(2H)-phthalazinone .

The compound is a versatile intermediate in medicinal chemistry, serving as a precursor for synthesizing derivatives with antimicrobial, antifungal, and cytotoxic properties . It is typically stored under dry conditions at 2–8°C and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDQLIHBPGNGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324942 | |

| Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-11-9 | |

| Record name | 25947-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, a compound belonging to the phthalazinone family, has garnered attention for its diverse biological activities. These include antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, highlighting significant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phthalazinone core which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing their ability to repair DNA damage .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesized compounds displayed variable degrees of inhibition, indicating that modifications to the structure can enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin) | S. aureus | 15 |

| Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin) | E. coli | 18 |

| 2-(4-Oxo-3,4-dihydrophthalazin) | Bacillus subtilis | 12 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Anticancer Potential

In addition to its role as a PARP inhibitor, this compound has shown potential in targeting metabolic pathways in cancer cells. Specifically, it has been studied for its ability to inhibit fumarate hydratase in Mycobacterium tuberculosis, which is essential for bacterial survival and growth . This mechanism suggests a dual role in both antimicrobial and anticancer strategies.

Study on Antimicrobial Efficacy

A recent study synthesized various derivatives of this compound and evaluated their antimicrobial activities against clinical isolates. The results indicated that certain modifications significantly enhanced antibacterial efficacy compared to the parent compound .

Research on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of the compound in vitro. It demonstrated that treatment with this compound reduced levels of inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The acetic acid moiety and phthalazinone core of the parent compound are frequently modified to enhance bioactivity or physicochemical properties. Key analogs include:

Key Observations :

- Oxadiazole/isoxazoline derivatives : Incorporating heterocycles like 1,3,4-oxadiazole (e.g., 7a) improves antimicrobial potency. Thiophene-substituted analogs show superior activity against Gram-positive bacteria .

Antimicrobial Activity:

- Parent compound: Limited direct activity but serves as a scaffold for active derivatives .

- Oxadiazole derivatives (7a–l) :

- Hydrazide derivatives (B2–B5) : Moderate to high cytotoxicity in cancer cell lines, with IC₅₀ values < 10 µM reported for some analogs .

Cytotoxicity:

- 3-Methyl derivative: No specific data, but increased lipophilicity may enhance tissue penetration .

Vorbereitungsmethoden

Synthesis from Phthalic Anhydride via Phthalazinone Intermediate

Step 1: Formation of Phthalazinone Core

Phthalic anhydride is reacted with hydrazine derivatives (e.g., hydrazine hydrate or substituted hydrazines) in a suitable solvent such as acetic acid under heating conditions (e.g., 323 K to 383 K) to form 4-oxo-3,4-dihydrophthalazin-1-one (phthalazinone) derivatives. This step typically involves ring closure and formation of the heterocyclic phthalazinone structure.

Step 2: Alkylation to Introduce Acetic Acid Side Chain

The phthalazinone nitrogen is alkylated with methyl bromoacetate or similar alkylating agents in the presence of a base such as potassium carbonate. This yields methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate as a key intermediate.

Step 3: Hydrolysis to (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid

The methyl ester is hydrolyzed under acidic or basic conditions to yield the free acid, this compound.

- A reported method describes the preparation of methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate by reacting phthalic anhydride (20.0 g, 0.077 mol) with methylformate in the presence of sodium hydride in dimethylformamide at 0-10 °C under nitrogen atmosphere. After workup and purification, the methyl ester intermediate is obtained, which can be further converted to the acid.

Alternative Synthetic Approach via Amide Coupling

Step 1: Preparation of 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

This intermediate can be synthesized by coupling reactions involving phthalazinone derivatives and substituted benzoic acids.

Step 2: Coupling with Piperazine Derivatives

Using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like N,N-diisopropylethylamine, the acid is coupled with piperazine derivatives to form amide-linked compounds.

Step 3: Further Functionalization

The piperazine derivatives can be modified by acylation (e.g., with cyclopropanecarbonyl chloride) to yield more complex molecules. Although this route is more elaborate and aimed at library compound synthesis, it demonstrates the versatility of the phthalazinone scaffold and its acetic acid derivatives.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

The methyl ester intermediate shows high purity (up to 98.67%) and is characterized by NMR and mass spectrometry confirming the expected structure.

Hydrolysis to the acid is straightforward and yields the target compound with high purity.

The phthalazinone core is stable under the reaction conditions, and the acetic acid side chain introduction is efficient.

Alternative synthetic routes involving amide coupling expand the chemical space for derivatives but require careful control of reaction conditions and purification steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid and its derivatives?

- Methodological Answer : The compound is typically synthesized from phthalic anhydride via a multi-step process. First, phthalic anhydride is condensed with hydrazine hydrate to form phthalazin-1(2H)-one. Subsequent reaction with methyl chloroacetate yields the intermediate methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Scheme 1, ). Hydrolysis under acidic or basic conditions produces the free acetic acid derivative. Key purification steps include recrystallization from ethanol or acetic acid. Reaction optimization often involves refluxing in acetic acid with sodium acetate as a catalyst (2.5–3 hours, ).

Q. How are structural modifications of this compound characterized for purity and identity?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and functional groups. For example, the phthalazine carbonyl group typically resonates at δ ~165 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Analytical HPLC with a photodiode array (PDA) detector monitors purity (>95% is standard for biological testing). Mobile phases often use acetonitrile/water gradients .

Q. What in vitro assays are used to evaluate the antimicrobial activity of derivatives?

- Methodological Answer :

- Disk Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) pathogens. MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions (e.g., 6.25–100 µg/mL) .

- Controls : Include ciprofloxacin or ampicillin as positive controls. Ensure solvent (DMSO) concentrations ≤1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Methodological Answer :

- Substituent Effects : Isoxazoline and thiophene groups at the phthalazine core enhance antibacterial activity. For instance, compound 7l (thiophene-substituted) showed MIC = 12.5 µg/mL against S. aureus, outperforming methoxyacrylate analogues .

- Electronic and Steric Factors : Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve microbial membrane penetration, while bulky substituents may reduce solubility.

- Computational Modeling : Use DFT calculations or molecular docking to predict binding interactions with targets like DNA gyrase .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate Experiments : Ensure consistent microbial strains (e.g., ATCC standards) and growth conditions (e.g., Mueller-Hinton agar, 37°C).

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare MIC values. For example, discrepancies in B. subtilis inhibition (e.g., compound 7h MIC = 25 µg/mL vs. 50 µg/mL) may arise from assay variability .

- Meta-Analysis : Pool data from multiple studies to identify trends. For instance, thiophene derivatives consistently show broader-spectrum activity than phenyl analogues .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize derivatives with enzymes (e.g., Mycobacterium tuberculosis fumarate hydratase) to identify allosteric binding sites. The 5F91 PDB entry demonstrates how a derivative acts as an allosteric modulator .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Fluorescence Quenching : Monitor conformational changes in target proteins upon ligand binding.

Q. How can reaction yields be improved during scale-up synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace sodium acetate with p-toluenesulfonic acid (p-TSA) to enhance esterification efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for better intermediate solubility.

- Process Monitoring : Use in situ FTIR to track reaction progress and minimize side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.